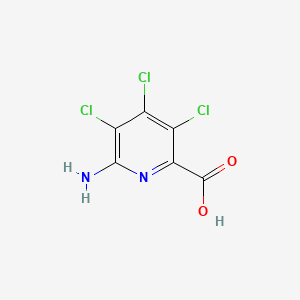
6-Amino-3,4,5-trichloropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- is a chemical compound with the molecular formula C6H3Cl3N2O2. It is a derivative of pyridine, characterized by the presence of amino and trichloro substituents on the pyridine ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- typically involves the chlorination of 2-pyridinecarboxylic acid followed by amination. The process can be summarized as follows:
Chlorination: 2-Pyridinecarboxylic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 3, 4, and 5 positions of the pyridine ring.
Amination: The resulting trichlorinated product is then reacted with ammonia or an amine under controlled conditions to introduce the amino group at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and amination steps are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or other amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce partially dechlorinated compounds.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound mimics natural plant hormones, disrupting normal plant growth processes. It is believed to acidify the cell wall, loosening it and allowing uncontrolled cell elongation, ultimately leading to plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-
- 4-Amino-3,5,6-trichloropicolinic acid
- 6-Amino-3,4,5-trichloropyridine-2-carboxylic acid
Uniqueness
2-Pyridinecarboxylic acid, 6-amino-3,4,5-trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and trichloro groups makes it particularly effective in its applications, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
55934-03-7 |
|---|---|
Formule moléculaire |
C6H3Cl3N2O2 |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
6-amino-3,4,5-trichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H2,10,11)(H,12,13) |
Clé InChI |
ATHJTJOXOQJKEC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1Cl)N)C(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


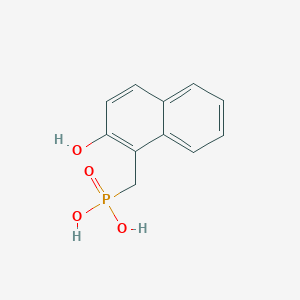
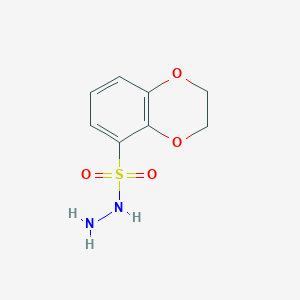

![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
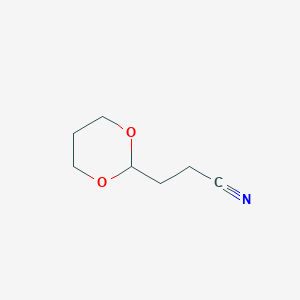

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
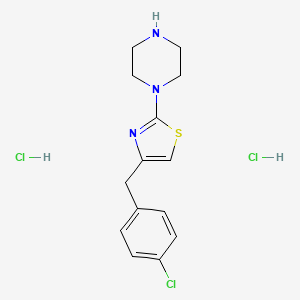
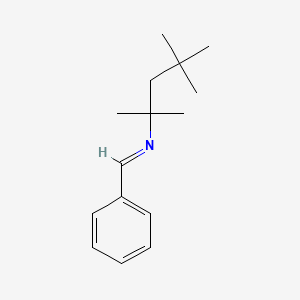
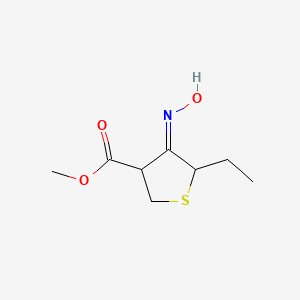
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)

